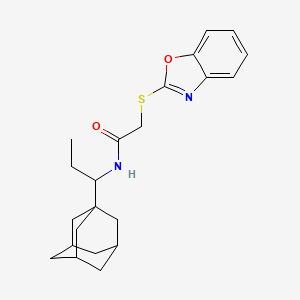![molecular formula C14H8F6N4O2S B15003146 8-phenyl-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B15003146.png)
8-phenyl-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a diazino pyrimidine core with phenyl, sulfanylidene, and bis(trifluoromethyl) substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the diazino pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the diazino pyrimidine ring.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl moieties.
科学研究应用
8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 8-phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to alterations in cell cycle progression and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring structure, offering different chemical properties.
Triazolo[1,5-c]pyrimidine: Features an additional nitrogen atom in the ring, leading to distinct reactivity.
Uniqueness
8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione is unique due to its combination of phenyl, sulfanylidene, and bis(trifluoromethyl) groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C14H8F6N4O2S |
|---|---|
分子量 |
410.30 g/mol |
IUPAC 名称 |
1-phenyl-2-sulfanylidene-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H8F6N4O2S/c15-13(16,17)12(14(18,19)20)7-8(21-10(26)23-12)24(11(27)22-9(7)25)6-4-2-1-3-5-6/h1-5H,(H2,21,23,26)(H,22,25,27) |
InChI 键 |
QSUSNUODLVWIRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=S)C(NC(=O)N3)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003067.png)
![4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B15003070.png)
![methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B15003083.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-](/img/structure/B15003096.png)
![3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B15003104.png)
![2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B15003106.png)
![7-(4-Carboxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15003115.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B15003118.png)
![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003135.png)
![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003137.png)
